molecular formula C17H25BrN2 B5818347 1-[(3-bromophenyl)methyl]-4-piperidin-1-ylpiperidine

1-[(3-bromophenyl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B5818347
M. Wt: 337.3 g/mol
InChI Key: CYENNPXAFDJUIP-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-piperidin-1-ylpiperidine is a chemical compound that features a bromophenyl group attached to a piperidine ring

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2/c18-16-6-4-5-15(13-16)14-19-11-7-17(8-12-19)20-9-2-1-3-10-20/h4-6,13,17H,1-3,7-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYENNPXAFDJUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-bromophenyl)methyl]-4-piperidin-1-ylpiperidine typically involves the reaction of 3-bromobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-piperidin-1-ylpiperidine can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic aromatic substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]-4-piperidin-1-ylpiperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

    1-[(4-Bromophenyl)methyl]-4-piperidin-1-ylpiperidine: Similar structure but with the bromine atom in the para position.

    1-[(3-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine: Similar structure but with a chlorine atom instead of bromine.

    1-[(3-Methylphenyl)methyl]-4-piperidin-1-ylpiperidine: Similar structure but with a methyl group instead of bromine.

Uniqueness: 1-[(3-Bromophenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.

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